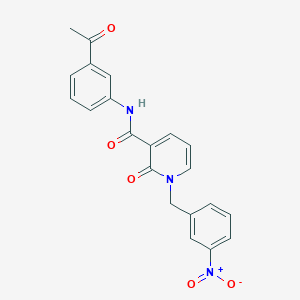![molecular formula C16H17N5 B2386495 1-(2-phénylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine CAS No. 1338657-15-0](/img/structure/B2386495.png)
1-(2-phénylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Mécanisme D'action
Target of Action
The primary target of 1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a crucial protein in the MAPK/ERK pathway, which plays a significant role in various cellular functions such as proliferation, differentiation, and cell survival.
Biochemical Pathways
The MAPK/ERK pathway is the primary biochemical pathway affected by this compound. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, regulating various cellular activities. By inhibiting MAPK1, the compound disrupts this signaling pathway, potentially affecting cell proliferation and survival .
Result of Action
The inhibition of MAPK1 by this compound can lead to a disruption in the MAPK/ERK signaling pathway. This disruption can potentially affect various cellular processes, including cell proliferation and survival . .
Analyse Biochimique
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound is related, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
It is known that related compounds interact with Mitogen-activated protein kinase 1
Méthodes De Préparation
The synthesis of 1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine typically involves a multi-step process. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This reaction is carried out in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step involves the use of cesium carbonate (Cs2CO3) and dimethyl sulfoxide (DMSO) to achieve the cyclization of the propargylic derivatives, resulting in the formation of the desired compound.
Analyse Des Réactions Chimiques
1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure but differ in their biological activities and applications.
The uniqueness of 1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c17-13-6-8-20(11-13)16-15-10-14(12-4-2-1-3-5-12)19-21(15)9-7-18-16/h1-5,7,9-10,13H,6,8,11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVPVFCDGNSYPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)




![Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)


![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)
![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)
![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)
